molecular formula C18H20N2O3S B2987834 N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955693-48-8

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2987834
M. Wt: 344.43
InChI Key: GMWJHAVMELTOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide”, has been discussed in a review article . The article mentions that Gremmen and co-workers reported the synthesis of enantiopure THIQs using a chiral auxiliary .


Molecular Structure Analysis

The molecular structure of “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” is based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . This scaffold is an important class in the large group of isoquinoline alkaloids .

Scientific Research Applications

Catalysis in Organic Synthesis

Research has highlighted the synthesis and characterization of compounds containing benzenesulfonamide moieties for their potential use in catalysis. For instance, half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to act as efficient catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, showcasing the utility of these complexes in organic synthesis and potential industrial applications (Serkan Dayan et al., 2013).

Enzyme Inhibition for Therapeutic Targets

Several studies have explored the enzyme inhibition properties of benzenesulfonamide derivatives, particularly against human carbonic anhydrases (hCAs), which play crucial roles in physiological processes. For example, novel series of benzenesulfonamides have been designed to improve selectivity towards druggable isoforms of hCAs, indicating their potential in developing targeted therapies for conditions where hCA activity is implicated (E. Bruno et al., 2017).

Anticancer and Antimicrobial Agents

The development of novel tetrahydroquinoline derivatives bearing benzenesulfonamide moieties has shown promising in vitro antitumor activity, with some compounds exhibiting potency exceeding that of reference drugs like Doxorubicin. This highlights their potential as a new class of antitumor agents (S. Alqasoumi et al., 2010).

Molecular Interactions and Structural Analysis

Investigations into the molecular interactions and structural properties of potent inhibitors containing benzenesulfonamide moieties offer insights into their binding mechanisms. Such studies are crucial for the rational design of more effective and selective inhibitors for therapeutic targets, enhancing our understanding of the interactions at a molecular level (Maria R Buemi et al., 2019).

Future Directions

The THIQ heterocyclic scaffold, which includes “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide”, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . The future direction would likely involve further exploration of the biological potential of these analogs and the development of novel synthetic strategies for constructing the core scaffold .

properties

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-18(21)20-11-10-14-8-9-16(12-15(14)13-20)19-24(22,23)17-6-4-3-5-7-17/h3-9,12,19H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWJHAVMELTOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

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